Icatibant Acetate (previously known as Hoe 140) is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor subtype. [, ] This peptide is utilized in various scientific research applications, particularly in studying the role of the bradykinin B2 receptor in various physiological and pathological processes.
Icatibant Acetate synthesis utilizes improved tag-assisted liquid-phase peptide synthesis. [] This method involves attaching a soluble tag to the peptide chain during synthesis, allowing for easier purification and higher yields compared to traditional solid-phase synthesis. The specific technical details and parameters of the improved tag-assisted liquid-phase peptide synthesis for Icatibant Acetate are not elaborated upon in the provided abstracts.
Icatibant Acetate exerts its action by selectively binding to the bradykinin B2 receptor with high affinity, comparable to that of bradykinin itself. [] By competitively antagonizing the receptor, Icatibant Acetate effectively blocks the binding and subsequent signaling cascade initiated by bradykinin, thereby inhibiting its downstream effects. This mechanism makes Icatibant Acetate a valuable tool for dissecting the role of the bradykinin B2 receptor in various physiological and pathological contexts.
Investigating the role of bradykinin in cardiovascular physiology: Researchers have utilized Icatibant Acetate to study the contribution of bradykinin to the blood pressure-lowering effects of angiotensin-converting enzyme (ACE) inhibitors. [, , ] Studies have shown that Icatibant Acetate attenuates the hypotensive effect of ACE inhibitors, suggesting that bradykinin plays a role in mediating this effect. []
Studying the role of bradykinin in cardiomyocyte growth: Experiments have demonstrated that Icatibant Acetate can block the inhibitory effects of captopril (an ACE inhibitor) on cardiomyocyte growth, indicating that endogenous kinins might negatively modulate this process via the bradykinin B2 receptor. []
Investigating the cardioprotective effects of bradykinin: Icatibant Acetate has been used to elucidate the role of the bradykinin B2 receptor in bradykinin-induced preconditioning, a phenomenon where brief exposure to bradykinin protects the heart from subsequent injury. [, ] Studies have shown that Icatibant Acetate abolishes the cardioprotective effect of bradykinin, suggesting that activation of the B2 receptor is crucial for this effect. [, ]
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3